molecular formula C23H21N3O4 B11693526 N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B11693526
M. Wt: 403.4 g/mol
InChI Key: WLYIYJZDDTUOCW-ZVHZXABRSA-N
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Description

N-(3-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a hydrazone linkage, which is formed by the condensation of hydrazine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3-hydrazinocarbonylphenyl-2-methylbenzamide under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction is usually carried out in the presence of an acid catalyst like glacial acetic acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted hydrazones or hydrazides.

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific structural features, such as the presence of a methoxy group and a hydrazone linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-[[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C23H21N3O4/c1-15-7-3-4-11-19(15)23(29)25-18-10-5-8-16(13-18)22(28)26-24-14-17-9-6-12-20(30-2)21(17)27/h3-14,27H,1-2H3,(H,25,29)(H,26,28)/b24-14+

InChI Key

WLYIYJZDDTUOCW-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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